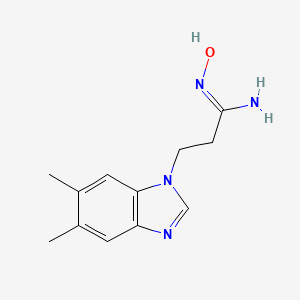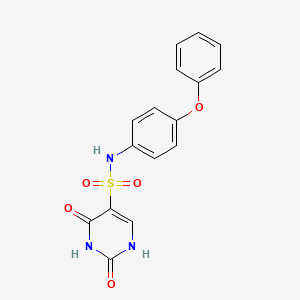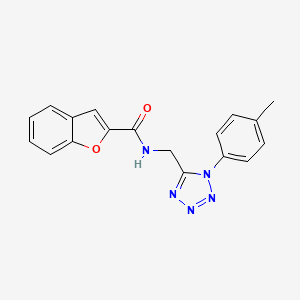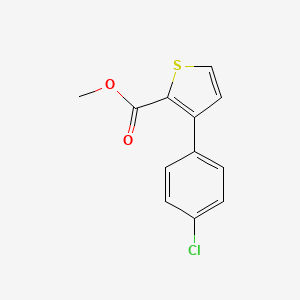
(1Z)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-N'-hydroxypropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1Z)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-N’-hydroxypropanimidamide” is a chemical compound. Its structure suggests that it contains a benzimidazole core, which is a bicyclic heteroarene, a type of organic compound .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely contains a benzimidazole ring, which is a fused benzene and imidazole ring system. This structure is often found in various types of pharmaceuticals and other biologically active compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some possible properties to consider include its melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
Metal Ion Coordination and Synthesis of Novel Compounds
Research has explored the coordination environments provided by benzimidazole ligands for metal ions such as Zn(II), Cd(II), Hg(II), and Ag(I), demonstrating the versatility of these ligands in forming complex structures with potential applications in catalysis and material science (Matthews et al., 1998).
Antimicrobial and Antioxidant Activities
A series of compounds synthesized from 2-amino-5,6-dimethyl-1H-benzimidazole showed promising antimicrobial and antioxidant activities, indicating the potential of benzimidazole derivatives in developing new antimicrobial agents (Sindhe et al., 2016).
Anticancer Drug Development
Another study focused on the systematic structure modifications of a drug candidate to produce novel androgen receptor down-regulating agents, highlighting the role of the benzimidazole moiety in enhancing antiproliferative activities and potential applications in prostate cancer treatment (Purushottamachar et al., 2013).
Synthesis and Cytotoxic Activity
Novel 1-((indol-3-yl)methyl)-1H-imidazolium salts with a 5,6-dimethyl-benzimidazole ring were synthesized and showed selective cytotoxic activity against various carcinoma cells, suggesting their potential in cancer therapy (Xu et al., 2014).
DNA Interaction and Medicinal Chemistry
Benzimidazole derivatives have been studied for their interactions with DNA and interference with DNA-associated processes, underscoring their significance in medicinal chemistry and potential as anticancer agents (Bhattacharya & Chaudhuri, 2008).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(5,6-dimethylbenzimidazol-1-yl)-N'-hydroxypropanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-8-5-10-11(6-9(8)2)16(7-14-10)4-3-12(13)15-17/h5-7,17H,3-4H2,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEFLFSRMNCRSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-N-cyclohexyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2810207.png)






![N-[[4-(4-Fluorophenoxy)-3-methylphenyl]methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2810217.png)
![ethyl 2-[2-(1-morpholinoethyl)-4-oxo-3(4H)-quinazolinyl]acetate](/img/structure/B2810220.png)
![N-allyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2810221.png)

![1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea](/img/structure/B2810223.png)

![3-(2-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2810227.png)
